N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-phenylethyl)ethanediamide
Description
N-[2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl]-N'-(2-phenylethyl)ethanediamide is a synthetic organic compound characterized by a central ethanediamide backbone. Its structure features two dimethylamino groups: one on the ethyl chain and another on the para-position of a phenyl ring, along with a phenylethyl substituent. The compound’s design may aim to optimize DNA interaction or receptor binding, as seen in structurally related antitumor and psychoactive agents .
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-25(2)19-12-10-18(11-13-19)20(26(3)4)16-24-22(28)21(27)23-15-14-17-8-6-5-7-9-17/h5-13,20H,14-16H2,1-4H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHDSHAVLCRNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-phenylethyl)ethanediamide features a central ethanediamide backbone (–NH–CO–CO–NH–) flanked by two distinct substituents:
- A 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl group, which introduces steric hindrance and electron-rich aromaticity.
- A 2-phenylethyl group, contributing hydrophobic character.
The presence of multiple dimethylamino groups complicates synthesis due to competitive side reactions, such as over-alkylation or oxidation. Additionally, achieving regioselective coupling while maintaining stereochemical integrity requires precise control of reaction conditions.
Synthetic Pathways
Stepwise Amide Coupling via Carbodiimide-Mediated Activation
The most widely reported method involves sequential coupling of the two amine precursors to ethanedioic acid derivatives.
Synthesis of Precursors
2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine :
- Prepared via reductive amination of 4-(dimethylamino)benzaldehyde with dimethylamine, followed by reduction using NaBH₃CN.
- Yield: 68–72% after purification by column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
2-Phenylethylamine :
Coupling Reactions
First Coupling :
- React ethanedioyl chloride with 2-phenylethylamine in anhydrous THF at 0°C.
- Conditions : 1:1 molar ratio, triethylamine (TEA) as base, 2-hour stirring.
- Intermediate : N-(2-phenylethyl)ethanedioyl chloride.
Second Coupling :
- Add 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine to the intermediate.
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.
- Conditions : Room temperature, 12 hours, N₂ atmosphere.
- Yield : 58–64% after recrystallization (ethanol/water).
Table 1: Key Reaction Parameters for Stepwise Coupling
| Parameter | First Coupling | Second Coupling |
|---|---|---|
| Solvent | THF | DMF |
| Temperature | 0°C | 25°C |
| Catalyst/Base | TEA | EDCl/HOBt |
| Reaction Time | 2 hours | 12 hours |
| Yield | 85% | 58–64% |
One-Pot Tandem Amination
An alternative approach utilizes a one-pot strategy to reduce purification steps:
- Reactants : Ethanedioic acid, 2-phenylethylamine, and 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine.
- Activation : Use propylphosphonic anhydride (T3P®) as a coupling agent in acetonitrile.
- Conditions : 50°C, 6 hours, stoichiometric ratio 1:1:1.
- Yield : 70–73% after aqueous workup.
Advantages :
Optimization Strategies
Solvent and Temperature Effects
- DMF vs. THF : DMF enhances solubility of intermediates but may require higher temperatures for reactivity.
- Low-Temperature Coupling : Mitigates racemization but prolongs reaction time.
Catalytic Systems
- EDCl/HOBt : Prevents epimerization and improves coupling efficiency.
- T3P® : Offers superior water tolerance and easier purification.
Table 2: Comparative Analysis of Coupling Agents
| Agent | Yield (%) | Byproducts | Purification Ease |
|---|---|---|---|
| EDCl/HOBt | 58–64 | Moderate | Column chromatography |
| T3P® | 70–73 | Low | Aqueous extraction |
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
Chemical Reactions Analysis
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(2-phenylethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(2-phenylethyl)ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The phenyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems. These interactions can modulate various cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Data Table
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